NSC12

Lung Cancer FGFR Inhibition c-Myc Degradation

NSC12 is a steroidal small-molecule extracellular pan-FGF trap that binds and sequesters multiple FGFs (FGF2/FGFR IC50 ~30 µM), preventing receptor engagement. Unlike FGFR TKIs (e.g., erdafitinib), it acts upstream without kinase domain inhibition. Validated in FGFR1-amplified NSCLC (NCI-H1581 IC50 2.6 µM) and c-Myc-dependent lymphoma models. Orally bioavailable with proven in vivo anti-metastatic activity. Ideal for preclinical studies of FGF-dependent tumor-stroma interactions and SAR campaigns.

Molecular Formula C24H34F6O3
Molecular Weight 484.5 g/mol
CAS No. 102586-30-1
Cat. No. B1680118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC12
CAS102586-30-1
SynonymsNSC-12;  NSC 12;  NSC12;  NSC 172285;  NSC-172285;  NSC172285.
Molecular FormulaC24H34F6O3
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(CC(C(F)(F)F)(C(F)(F)F)O)O)CC=C4C3(CCC(C4)O)C
InChIInChI=1S/C24H34F6O3/c1-20-9-7-14(31)11-13(20)3-4-15-16-5-6-18(21(16,2)10-8-17(15)20)19(32)12-22(33,23(25,26)27)24(28,29)30/h3,14-19,31-33H,4-12H2,1-2H3/t14?,15-,16-,17-,18+,19?,20-,21-/m0/s1
InChIKeyOHKBOEWLASAFLW-DRPHTYIMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NSC12 (CAS 102586-30-1) Compound Profile: Steroidal Pan-FGF Trap for Cancer Research


NSC12 (NSC 172285, CAS 102586-30-1) is a steroidal small-molecule extracellular pan-FGF trap that binds and sequesters multiple fibroblast growth factors (FGFs), preventing their interaction with FGF receptors (FGFRs) [1]. Identified via pharmacophore modeling of the PTX3-FGF2 interaction, NSC12 exhibits oral bioavailability and inhibits FGF-dependent tumor growth, angiogenesis, and metastasis across multiple murine and human tumor models without significant systemic toxicity [1].

Why FGF Pathway Inhibitors Are Not Interchangeable: NSC12 Differentiation from FGFR TKIs and Other FGF Traps


FGF/FGFR pathway inhibitors employ distinct mechanisms of action that preclude generic substitution. NSC12 acts extracellularly as a ligand trap, binding multiple FGFs and preventing receptor engagement without affecting intracellular kinase domains [1]. In contrast, erdafitinib and infigratinib are intracellular FGFR tyrosine kinase inhibitors (TKIs) that compete with ATP binding. Furthermore, structural modifications to the NSC12 scaffold yield derivatives with altered FGF binding affinities, receptor selectivity, and off-target profiles (e.g., estrogen receptor binding), demonstrating that even closely related analogs exhibit non-equivalent pharmacological properties [2]. These mechanistic and structural divergences demand compound-specific selection based on experimental context.

Quantitative Differentiation of NSC12: Head-to-Head and Cross-Study Comparative Data


NSC12 vs. Erdafitinib: Antiproliferative IC50 in FGFR1-Amplified Lung Squamous Cell Carcinoma

In a direct head-to-head comparison using NCI-H1581 human lung squamous cell carcinoma cells (FGFR1-amplified), NSC12 and the FDA-approved FGFR TKI erdafitinib both reduced tumor cell proliferation [1]. The antiproliferative IC50 for NSC12 was 2.6 μM, while erdafitinib exhibited a substantially lower IC50 of 14 nM [1]. Both compounds induced apoptosis via oxidative stress and c-Myc downregulation [1].

Lung Cancer FGFR Inhibition c-Myc Degradation

NSC12 vs. Non-Steroidal Derivative Compound 57: FGF2 Binding Affinity (Kd) by SPR

NSC12 binds FGF2 with a dissociation constant (Kd) of 51 μM . A non-steroidal derivative, compound 57 (Antitumor agent-177), generated via scaffold hopping, exhibits improved FGF2 binding affinity with a Kd of 24 μM measured by surface plasmon resonance (SPR) .

FGF2 Binding Surface Plasmon Resonance FGF Trap Optimization

NSC12 Multi-FGF Binding Profile: Pan-FGF Trap Versus Selective FGFR TKIs

NSC12 binds immobilized FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, and FGF22 with Kd values ranging between ~16 and ~120 μM, in addition to FGF2 . This broad binding profile contrasts with FGFR TKIs (e.g., erdafitinib, infigratinib), which target the intracellular kinase domain and exhibit varying selectivity for FGFR1-4 isoforms but do not directly sequester extracellular ligands . Furthermore, NSC12 does not interfere with FGF2-heparin or FGF2-HSPG interactions, a unique feature among FGF antagonists .

Pan-FGF Inhibition Multi-Ligand Trap FGF Superfamily

NSC12 vs. C3-Keto Derivative 25b: Estrogen Receptor Off-Target Binding

NSC12 (compound 1) carries a hydroxyl group at the C3 position of its steroid nucleus, which may confer binding to estrogen receptors (ERs), potentially contributing to its observed antitumor activity [1]. In contrast, the C3-keto derivative 25b lacks this hydroxyl group and shows no ER binding, resulting in a more specific FGF/FGFR system inhibitor [1]. This structural modification highlights that NSC12's activity may be partially ER-mediated, whereas derivative 25b acts purely via FGF trapping [1].

Off-Target Selectivity Estrogen Receptor FGF Trap SAR

NSC12 In Vivo Oral Bioavailability and Systemic Toxicity Profile: Comparison with FGFR TKIs

NSC12 is orally bioavailable and inhibits tumor growth, angiogenesis, and metastasis in multiple FGF-dependent murine and human xenograft models without significant systemic toxicity [1]. In contrast, clinical FGFR TKIs like erdafitinib are associated with hyperphosphatemia, ocular toxicity, and nail disorders due to on-target FGFR inhibition in normal tissues [2]. While direct comparative in vivo toxicity data between NSC12 and erdafitinib in the same study are not available, the distinct mechanism of action (extracellular ligand trap vs. intracellular kinase inhibition) suggests divergent safety profiles [1].

Oral Bioavailability In Vivo Efficacy Toxicity Profile

Optimal Research and Preclinical Application Scenarios for NSC12


FGFR1-Amplified Lung Squamous Cell Carcinoma Models

NSC12 is validated in NCI-H1581 and NCI-H520 lung squamous cell carcinoma cells, where it inhibits proliferation (IC50 2.6 μM) and induces c-Myc-dependent oxidative stress and apoptosis [1]. These cell lines represent clinically relevant models of FGFR1-amplified NSCLC, making NSC12 a suitable tool for studying FGF ligand blockade in this histotype [1].

c-Myc-Driven B-Cell Non-Hodgkin Lymphoma (DLBCL and Burkitt's Lymphoma)

NSC12 inhibits FGFR activation and induces proteasomal degradation of c-Myc protein in c-Myc-positive DLBCL (RI-1, U2932, SU-DHL-6, SU-DHL-10) and Burkitt's lymphoma (RAJI, DAUDI) cell lines [2]. In vivo, NSC12 reduces tumor xenograft growth and exhibits synergistic effects with R-CHOP standard therapy, supporting its use in preclinical lymphoma research [2].

Multiple Myeloma Studies Requiring Pan-FGF Ligand Blockade

NSC12 serves as the progenitor compound for a series of FGF traps with anti-myeloma activity [3]. It inhibits FGFR3 phosphorylation in MM cells and provides a scaffold for structure-activity relationship (SAR) studies aimed at developing more potent and selective FGF traps devoid of steroid-associated off-target effects [3].

Angiogenesis and Metastasis Studies in FGF-Dependent Tumor Models

NSC12 inhibits tumor angiogenesis and metastasis in FGF-dependent murine and human tumor models following both parenteral and oral administration [4]. Its ability to block multiple FGF ligands makes it particularly useful for studying the role of the FGF/FGFR axis in tumor-stroma interactions and metastatic dissemination [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.